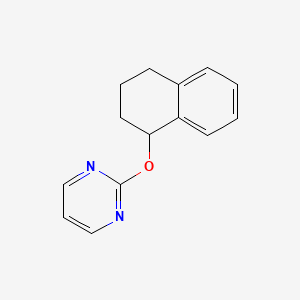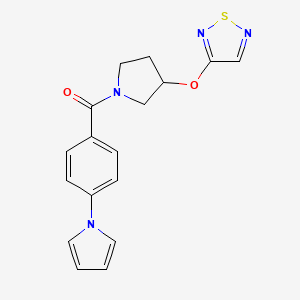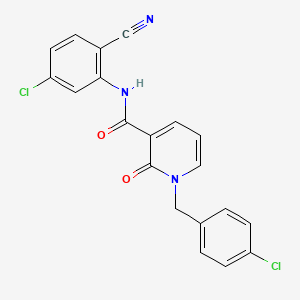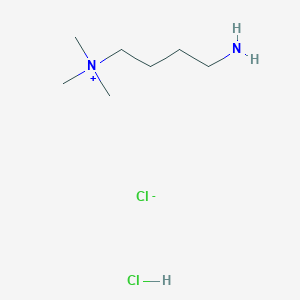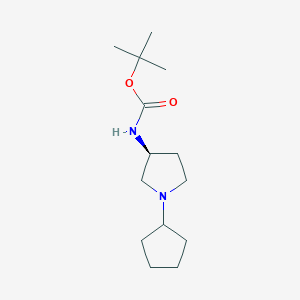
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate
概要
説明
“(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate” is a chemical compound. Based on its nomenclature, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which is derived from carbamic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a carbamate derivative . The exact synthesis process for this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring attached to a carbamate group. The “(S)-tert-Butyl” part of the name suggests the presence of a tertiary butyl group, which is a four-carbon branch .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines and carbamates both participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrrolidine ring often have basic properties due to the presence of a nitrogen atom .科学的研究の応用
Synthesis and Manufacturing
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is used in the synthesis of various compounds. For instance, it's an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. An efficient synthesis process was developed through a one-pot, two-step telescoped sequence starting from readily available materials, resulting in high purity and yield (Li et al., 2012).
Chemical Reactions and Molecular Structure
This compound plays a role in chemical reactions like the Diels-Alder reaction, which involves the preparation of complex molecular structures such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa et al., 2003). Furthermore, it has been utilized in studying hydrogen bonding interactions in crystals, demonstrating the significance of molecular orientation and dipole moments in molecular structures (Baillargeon et al., 2014).
Synthesis of Pharmaceutical Intermediates
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is utilized in the synthesis of pharmaceutical intermediates. For example, its derivatives have been studied for antiarrhythmic and hypotensive activities (Chalina et al., 1998). Additionally, it's involved in the creation of peptide deformylase inhibitors, which are significant in developing new antibiotics (Chen et al., 2004).
Development of Chiral Ligands and PNAs
Optically active derivatives of this compound are used as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs), essential in various biochemical applications (Xu & Appella, 2006).
Role in Thermodynamic Studies
The compound has also been investigated for its thermodynamic properties, including heat capacities and phase transitions, contributing to a better understanding of its physical properties and stability (Zeng et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(3S)-1-cyclopentylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIOFJINUUTMG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


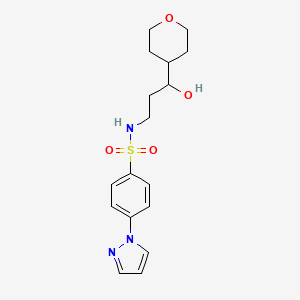
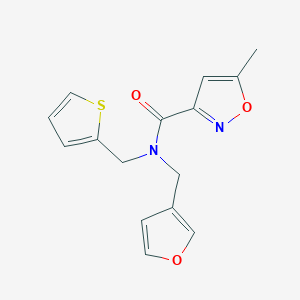
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)
![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
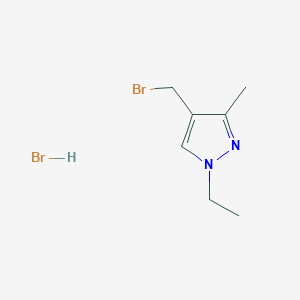
![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)


